molecular formula C15H15N3O3 B2838654 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide CAS No. 1396760-72-7

2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide

Cat. No.: B2838654
CAS No.: 1396760-72-7
M. Wt: 285.303
InChI Key: ARPRJJWIXIENMW-UHFFFAOYSA-N
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Description

2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide is a synthetic organic compound that features a cyclobutane ring, an oxazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of Cyclobutanecarboxylic Acid: This can be achieved through a [2+2] cycloaddition reaction of ethylene with a suitable diene.

    Amidation: The cyclobutanecarboxylic acid is then converted to its corresponding amide using reagents such as thionyl chloride followed by ammonia or an amine.

    Oxazole Ring Formation: The amide is then subjected to cyclization with a suitable reagent, such as phosphorus oxychloride, to form the oxazole ring.

    Phenyl Group Introduction: Finally, the phenyl group is introduced through a coupling reaction, such as a Suzuki coupling, using a phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert amides to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Alkylated oxazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

    Materials Science: Its structural properties could be exploited in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxamide Derivatives: Compounds with similar cyclobutane structures, such as cyclobutanecarboxamide, share some chemical properties but differ in their biological activity and applications.

    Oxazole Derivatives: Compounds like oxazole-4-carboxamide have similar ring structures but may vary in their reactivity and biological effects.

Uniqueness

2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide is unique due to the combination of its cyclobutane, oxazole, and phenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(cyclobutanecarbonylamino)-N-phenyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-13(10-5-4-6-10)18-15-17-12(9-21-15)14(20)16-11-7-2-1-3-8-11/h1-3,7-10H,4-6H2,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPRJJWIXIENMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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